

An In-Depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B7822508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral secondary alcohol belonging to the family of substituted cyclohexanols. Its specific stereochemistry, with the methyl and hydroxyl groups in a trans-diaxial or trans-diequatorial conformation on a cyclohexane ring, imparts distinct physical, chemical, and potentially biological properties. This technical guide provides a comprehensive literature review of **(1S,2S)-2-methylcyclohexan-1-ol**, focusing on its synthesis, physicochemical properties, and known biological interactions. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **(1S,2S)-2-methylcyclohexan-1-ol** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless liquid	General technical knowledge
Boiling Point	167.2-167.6 °C (for trans isomer)	[2]
Melting Point	-21 °C (for trans isomer)	[2]
Density	0.924 g/mL at 25 °C (for trans isomer)	[2]
Refractive Index	n _{20/D} 1.461 (for trans isomer)	[2]
InChI Key	NDVWOBYBJYUSMF-RNFRBKRXSA-N	[2]

Synthesis of (1S,2S)-2-Methylcyclohexan-1-ol

The stereoselective synthesis of **(1S,2S)-2-methylcyclohexan-1-ol** is a key challenge for its study and application. The primary route to 2-methylcyclohexanol isomers is the reduction of 2-methylcyclohexanone. However, achieving high diastereoselectivity and enantioselectivity for the (1S,2S) isomer requires specific synthetic strategies.

Key Synthetic Approaches

Several methods have been explored for the synthesis of 2-methylcyclohexanol stereoisomers:

- **Reduction of 2-Methylcyclohexanone:** This is the most direct approach. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome. The use of bulky reducing agents tends to favor the formation of the thermodynamically more stable trans isomer. For enantioselective reductions, chiral catalysts or biocatalysts are necessary.
- **Hydroboration-Oxidation of 1-Methylcyclohexene:** This method typically yields the trans-2-methylcyclohexanol. The use of chiral boranes can induce enantioselectivity.

- Epoxide Ring-Opening: The ring-opening of 1,2-epoxy-1-methylcyclohexane with a hydride reagent can also produce trans-2-methylcyclohexanol.

Experimental Protocol: Asymmetric Reduction of 2-Methylcyclohexanone (Illustrative)

While a specific protocol for the synthesis of **(1S,2S)-2-methylcyclohexan-1-ol** with high enantiomeric excess is not readily available in the public literature, a general approach using a chiral catalyst is outlined below. The selection of the specific chiral ligand and metal catalyst is crucial and would typically be determined through experimental screening.

Reaction: Asymmetric reduction of 2-methylcyclohexanone.

Reagents and Materials:

- 2-methylcyclohexanone
- Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP)
- Hydrogen gas (H_2) or a hydrogen donor (e.g., isopropanol)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
- Add 2-methylcyclohexanone to the solution.
- If using hydrogen gas, purge the vessel with H_2 and maintain a positive pressure. If using a hydrogen donor, add it to the reaction mixture.
- Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperature) and monitor its progress by a suitable analytical technique (e.g., gas

chromatography or thin-layer chromatography).

- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the **(1S,2S)-2-methylcyclohexan-1-ol**.
- Determine the yield and enantiomeric excess of the product using chiral gas chromatography or chiral high-performance liquid chromatography.

Quantitative Data (Hypothetical):

Parameter	Value
Yield	85%
Enantiomeric Excess (ee)	>95%

Biological Activity and Potential Applications

The biological activity of specific stereoisomers can differ significantly from their racemic mixtures or other stereoisomers.^{[3][4][5]} While the biological profile of **(1S,2S)-2-methylcyclohexan-1-ol** is not extensively documented, some insights can be drawn from related compounds and general principles.

Known Biological Interactions of Related Compounds

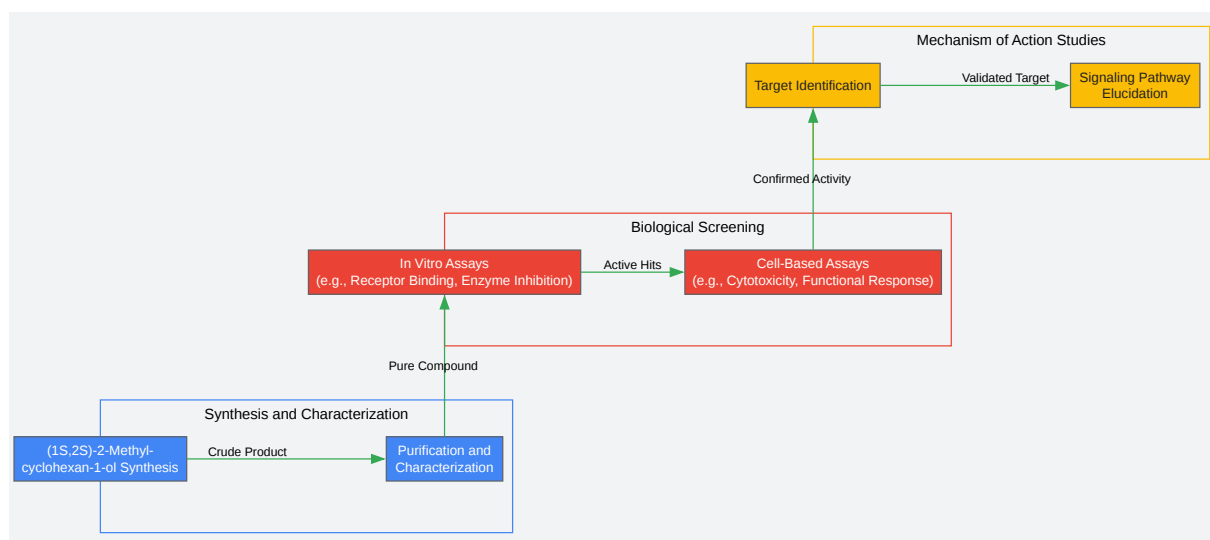
- **trans-2-Methylcyclohexanol**: The trans isomer has been used in a fragment-based crystallographic screening against HIV protease.^{[2][5]} This suggests that the cyclohexanol scaffold may have the potential to interact with biological macromolecules.
- **Metabolism**: Studies in rabbits have shown that isomeric methylcyclohexanols are metabolized and excreted mainly as their glucuronide conjugates. Specifically, racemic cis- and trans-2-methylcyclohexanol are both excreted as conjugated trans-2-methylcyclohexanol.

Potential for Drug Development

The chiral nature of **(1S,2S)-2-methylcyclohexan-1-ol** makes it an interesting scaffold for the design of new therapeutic agents. Its structural similarity to menthol, a compound with known analgesic, cooling, and other sensory properties, suggests potential applications in areas such as topical pain relief or as a sensory agent in pharmaceutical formulations.[6] However, dedicated biological screening is required to elucidate its specific pharmacological profile.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature linking **(1S,2S)-2-methylcyclohexan-1-ol** to specific signaling pathways. However, based on the principle of stereospecificity in drug-receptor interactions, a logical workflow for its investigation can be proposed.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the investigation of **(1S,2S)-2-methylcyclohexan-1-ol**'s biological activity.

Conclusion

(1S,2S)-2-methylcyclohexan-1-ol is a chiral molecule with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed information on its stereospecific synthesis and biological activity is currently limited in publicly accessible literature, the general principles of asymmetric synthesis and the biological activities of related cyclohexanol derivatives provide a strong foundation for future research. This technical guide summarizes the available knowledge and outlines a logical path forward for elucidating the full potential of this specific stereoisomer. Further research into efficient and scalable enantioselective synthetic routes is crucial to enable comprehensive biological evaluation and unlock its potential applications in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S,2S)-2-methylcyclohexan-1-ol | C₇H₁₄O | CID 642632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7822508#literature-review-of-1s-2s-2-methylcyclohexan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com